Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Brand Name: Vulcanchem
CAS No.: 1228957-05-8
VCID: VC0090384
InChI: InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
SMILES: CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F
Molecular Formula: C10H8F4O2
Molecular Weight: 236.166

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

CAS No.: 1228957-05-8

Cat. No.: VC0090384

Molecular Formula: C10H8F4O2

Molecular Weight: 236.166

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate - 1228957-05-8

Specification

CAS No. 1228957-05-8
Molecular Formula C10H8F4O2
Molecular Weight 236.166
IUPAC Name ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Standard InChI InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Standard InChI Key YAKBPASPIJTDDM-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F

Introduction

Chemical Identity and Structure

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is an organic compound belonging to the class of difluoroacetates. It features a distinctive molecular structure that includes a 2,4-difluorophenyl group attached to a difluoroacetate moiety with an ethyl ester function. The compound is characterized by the presence of four fluorine atoms - two on the phenyl ring at positions 2 and 4, and two in the gem-difluoro arrangement at the alpha position relative to the ester group .

Identification Parameters

The compound is precisely identified by several key parameters that allow for its unambiguous recognition in scientific literature and chemical databases:

Table 1: Identification Parameters of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

ParameterValue
CAS Number1228957-05-8
IUPAC Nameethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Molecular FormulaC10H8F4O2
Molecular Weight236.166 g/mol
MDL NumberMFCD16618951

These identification parameters are essential for researchers seeking to work with or reference this specific compound in their studies .

Structural Descriptors

For computational chemistry and database purposes, the compound is further described by several structural descriptors:

Table 2: Structural Descriptors of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

Descriptor TypeValue
Standard InChIInChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Standard InChIKeyYAKBPASPIJTDDM-UHFFFAOYSA-N
SMILESCCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F

These descriptors provide standardized representations of the molecular structure, enabling consistent identification across different chemical databases and computational platforms.

Physical and Chemical Properties

PropertyDescription
AppearanceLikely a colorless to pale yellow liquid or crystalline solid at room temperature
SolubilityExpected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) with limited water solubility
Boiling PointLikely elevated due to the presence of fluorine atoms
StabilityEnhanced stability compared to non-fluorinated analogues due to C-F bonds

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The ester group is susceptible to nucleophilic attack, allowing for hydrolysis reactions under appropriate conditions.

  • The gem-difluoro group adjacent to the carbonyl introduces unique electronic effects that influence reactivity patterns.

  • The fluorinated aromatic ring exhibits altered electronic distribution compared to non-fluorinated phenyl groups, affecting its participation in electrophilic aromatic substitution reactions.

The presence of fluorine atoms significantly alters the electronic properties of the molecule, typically resulting in enhanced metabolic stability - a feature particularly valuable in medicinal chemistry applications.

Applications in Research and Development

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate has several potential applications across different scientific disciplines, with particular significance in medicinal chemistry and organic synthesis.

Role in Organic Synthesis

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules due to several factors:

  • The presence of the ester group provides a site for further functionalization.

  • The difluorophenyl moiety introduces structural diversity and altered electronic properties.

  • The gem-difluoro group represents a unique structural element that can influence the properties of derived compounds.

Medicinal Chemistry Applications

In medicinal chemistry, fluorinated compounds like Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate are of particular interest due to several advantageous properties:

  • Enhanced metabolic stability: Fluorine atoms can block metabolically vulnerable sites, potentially extending the half-life of drug candidates.

  • Improved lipophilicity and bioavailability: Fluorination can modulate membrane permeability.

  • Altered binding affinities: The unique electronic properties of fluorinated compounds can enhance interactions with biological targets.

Research on this compound is ongoing, with a focus on exploring its potential biological activities and applications in pharmaceutical development.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate can be compared with structurally related compounds to understand the impact of subtle structural variations:

Table 4: Comparison with Structural Analogues

CompoundStructural DifferencePotential Impact
Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetateDifferent positioning of fluorine atoms on the phenyl ring (3,4 vs. 2,4)Altered electronic distribution and potential differences in biological target interactions
Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetateDifferent positioning of fluorine atoms on the phenyl ring (3,5 vs. 2,4)Modified 3D conformation and potentially different binding profiles
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetateOne fewer fluorine atom (3 total vs. 4 in our target compound)Reduced electron-withdrawing effect and different lipophilicity profile

Such comparisons are valuable in structure-activity relationship studies that inform drug design and optimization processes.

Structure-Property Relationships

The specific positioning of fluorine atoms in Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate has notable effects on its properties:

These structure-property relationships are essential considerations in the rational design of fluorinated compounds for specific applications.

Current Research Trends and Future Directions

Ongoing Research

Research on Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is continuing, with emphasis on several key areas:

  • Investigation of its potential biological activities and mechanism of action

  • Exploration of its utility as a building block in organic synthesis

  • Study of its interactions with specific biological targets

  • Comparison with other difluoroacetates to establish comprehensive structure-activity relationships

Future Research Opportunities

Several promising directions for future research involving this compound include:

  • Detailed investigation of its binding to specific enzymes or receptors using computational and experimental approaches

  • Development of novel synthetic methodologies involving this compound as a key intermediate

  • Exploration of its potential as a building block for pharmaceutically relevant molecules

  • Detailed characterization of its metabolic profile and pharmacokinetic properties

  • Investigation of potential applications beyond medicinal chemistry, such as in materials science or as specialty reagents

Analytical Considerations

Identification and Characterization Methods

For researchers working with Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, several analytical techniques are particularly valuable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the ethyl group and aromatic protons

    • 19F NMR would display distinctive signals for the four fluorine atoms in different chemical environments

    • 13C NMR would reveal the carbonyl carbon and various carbon environments

  • Mass Spectrometry:

    • Expected to show a molecular ion peak at m/z 236

    • Characteristic fragmentation patterns would include loss of the ethoxy group and fluorine-containing fragments

  • Infrared Spectroscopy:

    • Would display characteristic bands for the ester carbonyl (typically around 1730-1750 cm-1)

    • C-F stretching vibrations would appear in the 1000-1400 cm-1 region

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